![molecular formula C26H42N2O3S B12535507 2-[(Octadecanoylcarbamothioyl)amino]benzoic acid CAS No. 805323-89-1](/img/structure/B12535507.png)
2-[(Octadecanoylcarbamothioyl)amino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Octadecanoylcarbamothioyl)amino]benzoic acid is an organic compound that features a benzene ring substituted with a carboxylic acid group and an amide linkage to an octadecanoylcarbamothioyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Octadecanoylcarbamothioyl)amino]benzoic acid typically involves the following steps:
Formation of Octadecanoylcarbamothioyl Chloride: Octadecanoic acid is reacted with thionyl chloride to form octadecanoyl chloride.
Amidation Reaction: The octadecanoyl chloride is then reacted with thiourea to form octadecanoylcarbamothioyl chloride.
Coupling with Anthranilic Acid: Finally, the octadecanoylcarbamothioyl chloride is reacted with anthranilic acid (2-aminobenzoic acid) in the presence of a base such as pyridine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Octadecanoylcarbamothioyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
2-[(Octadecanoylcarbamothioyl)amino]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(Octadecanoylcarbamothioyl)amino]benzoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes by binding to key proteins. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Anthranilic Acid: The parent compound, which is simpler in structure.
Para-Aminobenzoic Acid: Another aminobenzoic acid with different substitution patterns.
Octadecanoyl Derivatives: Compounds with similar long-chain fatty acid groups.
Uniqueness
2-[(Octadecanoylcarbamothioyl)amino]benzoic acid is unique due to its combination of a long-chain fatty acid derivative with an aminobenzoic acid moiety. This dual functionality imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
805323-89-1 |
|---|---|
Fórmula molecular |
C26H42N2O3S |
Peso molecular |
462.7 g/mol |
Nombre IUPAC |
2-(octadecanoylcarbamothioylamino)benzoic acid |
InChI |
InChI=1S/C26H42N2O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-24(29)28-26(32)27-23-20-18-17-19-22(23)25(30)31/h17-20H,2-16,21H2,1H3,(H,30,31)(H2,27,28,29,32) |
Clave InChI |
MYNSTAJXJQHXBD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)NC(=S)NC1=CC=CC=C1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,3a-Dihydro-4H-cyclopenta[a]naphthalen-4-one](/img/structure/B12535440.png)
![Benzene, 5-bromo-1,2-difluoro-3-[[(1R)-1-methylheptyl]oxy]-](/img/structure/B12535468.png)
![4-[(Anthracen-9-YL)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B12535475.png)
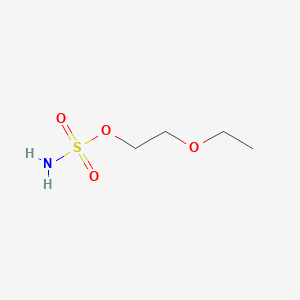
![3-({5-[(Prop-2-yn-1-yl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)pyrazine-2-carbonitrile](/img/structure/B12535486.png)
![2,2'-[(4-Nitrophenyl)methylene]di(cyclohexan-1-one)](/img/structure/B12535487.png)
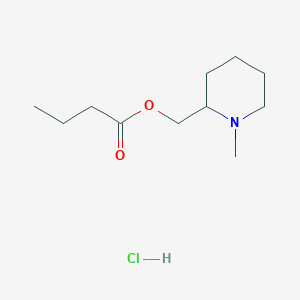
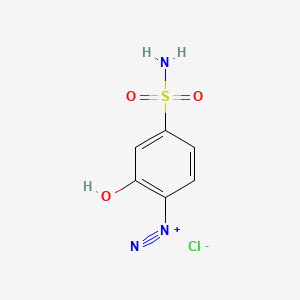

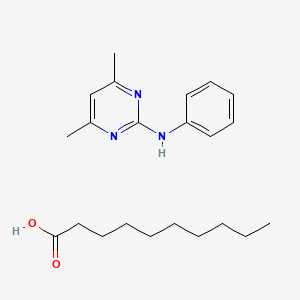

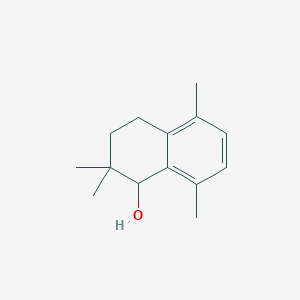
![4-[2-(Pyren-2-YL)ethenyl]pyridine](/img/structure/B12535532.png)
